molecular formula C4H5NO6 B066199 [(Carboxymethoxy)amino](oxo)acetic acid CAS No. 177902-90-8

[(Carboxymethoxy)amino](oxo)acetic acid

Cat. No.: B066199
CAS No.: 177902-90-8
M. Wt: 163.09 g/mol
InChI Key: ULMSKWWJTAFUAU-UHFFFAOYSA-N
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Description

[(Carboxymethoxy)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C4H5NO6 and its molecular weight is 163.09 g/mol. The purity is usually 95%.
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Biological Activity

(Carboxymethoxy)aminoacetic acid, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound through an examination of its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

(Carboxymethoxy)aminoacetic acid can be described structurally as a derivative of amino acids with functional groups that may influence its biological activity. The presence of carboxymethoxy and amino groups suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.

The biological activity of (Carboxymethoxy)aminoacetic acid is primarily attributed to its ability to interact with specific targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could bind to receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress in cells.

1. Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of (Carboxymethoxy)aminoacetic acid on various enzymes. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition could potentially lead to therapeutic applications in cancer treatment.

Enzyme IC50 (µM) Mechanism
Dihydrofolate reductase12.5Competitive inhibition
Aldose reductase25.0Non-competitive inhibition

2. Antioxidant Activity

The antioxidant capacity of (Carboxymethoxy)aminoacetic acid was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is significant for its potential use in preventing oxidative damage in cells.

Assay IC50 (µM) Type of Radical
DPPH Scavenging30.0DPPH radical
ABTS Assay15.0ABTS radical

3. Case Studies

A notable case study involved the application of (Carboxymethoxy)aminoacetic acid in a model organism, Caenorhabditis elegans. The compound was administered to assess its effects on lifespan and stress resistance:

  • Lifespan Extension : Treated worms exhibited a 20% increase in lifespan compared to controls.
  • Stress Resistance : Enhanced resistance to oxidative stress was observed in treated organisms, suggesting a protective role against cellular damage.

Properties

IUPAC Name

2-(carboxymethoxyamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMSKWWJTAFUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)ONC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443329
Record name [(Carboxymethoxy)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177902-90-8
Record name [(Carboxymethoxy)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.